molecular formula C19H20O7 B14794816 [(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate

Cat. No.: B14794816
M. Wt: 360.4 g/mol
InChI Key: UXEHZTFFWWQEAU-IEBWSBKVSA-N
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Description

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the chromen core: This is usually achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acetyloxy group: This step involves the acetylation of the hydroxyl group present in the intermediate compound.

    Final assembly: The final product is obtained by coupling the chromen derivative with the appropriate acetyloxy-substituted intermediate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Influencing gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate can be compared with other chromen derivatives:

    This compound: Known for its unique acetyloxy substitution, which imparts specific biological activities.

    Coumarin: A simpler chromen derivative with well-known anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: Another chromen derivative with distinct fluorescence properties used in biochemical assays.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate

InChI

InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3/t17-,19-/m1/s1

InChI Key

UXEHZTFFWWQEAU-IEBWSBKVSA-N

Isomeric SMILES

CC(=C)[C@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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